3-Hydroxy imiquimod-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

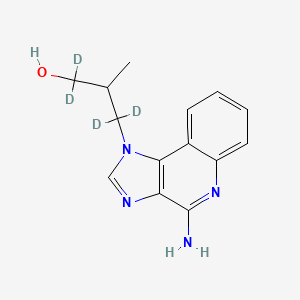

Properties

Molecular Formula |

C14H16N4O |

|---|---|

Molecular Weight |

260.33 g/mol |

IUPAC Name |

3-(4-aminoimidazo[4,5-c]quinolin-1-yl)-1,1,3,3-tetradeuterio-2-methylpropan-1-ol |

InChI |

InChI=1S/C14H16N4O/c1-9(7-19)6-18-8-16-12-13(18)10-4-2-3-5-11(10)17-14(12)15/h2-5,8-9,19H,6-7H2,1H3,(H2,15,17)/i6D2,7D2 |

InChI Key |

HRATYRRGCLIWCL-KXGHAPEVSA-N |

Isomeric SMILES |

[2H]C([2H])(C(C)C([2H])([2H])O)N1C=NC2=C1C3=CC=CC=C3N=C2N |

Canonical SMILES |

CC(CN1C=NC2=C1C3=CC=CC=C3N=C2N)CO |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Deuterated Imiquimod Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated analogs of imiquimod, a potent immune response modifier and Toll-like receptor 7 (TLR7) agonist. The introduction of deuterium at specific molecular positions can significantly alter the pharmacokinetic profile of imiquimod, potentially leading to improved metabolic stability and an extended therapeutic window. This document outlines plausible synthetic routes for preparing deuterated imiquimod analogs, detailed experimental protocols for their characterization using modern analytical techniques, and a summary of their immunological activity. The information presented herein is intended to serve as a valuable resource for researchers engaged in the development of next-generation immunomodulatory agents.

Introduction

Imiquimod, chemically known as 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine, is an FDA-approved topical medication for the treatment of genital warts, superficial basal cell carcinoma, and actinic keratosis.[1] Its therapeutic effects are primarily mediated through the activation of TLR7, which triggers the innate and adaptive immune systems to combat viral infections and neoplastic growths.[2][3][4]

The metabolic fate of imiquimod involves enzymatic oxidation, primarily by cytochrome P450 enzymes. Strategic replacement of hydrogen atoms with their stable isotope, deuterium, can significantly impact the rate of metabolic degradation due to the kinetic isotope effect. This "deuterium switch" can lead to a longer half-life, reduced dosing frequency, and potentially an improved safety profile.[5] This guide focuses on the synthesis and characterization of deuterated imiquimod analogs, providing a framework for their development and evaluation.

Mechanism of Action: Imiquimod and TLR7 Signaling

Imiquimod functions as an agonist for Toll-like receptor 7 (TLR7), which is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells.[6][7] Upon binding to TLR7, imiquimod initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of pro-inflammatory cytokines, including type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-12).[8] These cytokines, in turn, stimulate a robust anti-viral and anti-tumor immune response.

Synthesis of Deuterated Imiquimod Analogs

The synthesis of deuterated imiquimod analogs can be achieved by modifying existing synthetic routes for imiquimod, primarily by introducing deuterated starting materials. A common strategy involves the deuteration of the isobutyl group.

Synthesis of 1-(Isobutyl-d6)-1H-imidazo[4,5-c]quinolin-4-amine (Imiquimod-d6)

A plausible synthetic route to Imiquimod-d6 is outlined below, starting from 4-chloro-1H-imidazo[4,5-c]quinoline and deuterated isobutylamine.

Experimental Protocol: Synthesis of Imiquimod-d6

Materials:

-

4-Chloro-1H-imidazo[4,5-c]quinoline

-

Isobutylamine-d7 (98 atom % D)

-

Triethylamine

-

N,N-Dimethylformamide (DMF)

-

Ammonia (7N solution in methanol)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Step 1: Synthesis of 4-Chloro-1-(isobutyl-d6)-1H-imidazo[4,5-c]quinoline

-

To a solution of 4-chloro-1H-imidazo[4,5-c]quinoline (1.0 g, 5.2 mmol) in DMF (20 mL) is added triethylamine (1.1 mL, 7.8 mmol).

-

Isobutylamine-d7 (0.55 g, 6.8 mmol) is added dropwise to the mixture at room temperature.

-

The reaction mixture is stirred at 80 °C for 16 hours.

-

After cooling to room temperature, the mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 4-chloro-1-(isobutyl-d6)-1H-imidazo[4,5-c]quinoline as a solid.

Step 2: Synthesis of 1-(Isobutyl-d6)-1H-imidazo[4,5-c]quinolin-4-amine (Imiquimod-d6)

-

A solution of 4-chloro-1-(isobutyl-d6)-1H-imidazo[4,5-c]quinoline (0.8 g, 3.1 mmol) in 7N ammonia in methanol (25 mL) is heated in a sealed pressure vessel at 150 °C for 8 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane (50 mL) and washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield Imiquimod-d6 as a crystalline solid.

Characterization of Deuterated Imiquimod Analogs

The synthesized deuterated imiquimod analogs must be thoroughly characterized to confirm their identity, purity, and isotopic enrichment.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. In ¹H NMR of Imiquimod-d6, the signals corresponding to the isobutyl protons will be absent or significantly reduced.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the deuterated analog, confirming the incorporation of deuterium. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized compound.

Expected Characterization Data for Imiquimod-d6

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₄H₁₀D₆N₄ |

| Molecular Weight | 246.35 g/mol |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Signals corresponding to the quinoline and imidazole protons will be present, while the signals for the isobutyl protons (typically around δ 0.9-2.0 ppm) will be absent or show very low intensity. |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Signals for all 14 carbon atoms should be present. The signals for the deuterated isobutyl carbons may show splitting due to C-D coupling or be broadened. |

| HRMS (ESI+) m/z | Calculated for C₁₄H₁₁D₆N₄ [M+H]⁺: 247.2021; Found: [Expected to be within ± 5 ppm] |

| HPLC Purity | > 98% |

Biological Activity Assessment

The biological activity of deuterated imiquimod analogs should be evaluated to ensure that deuteration does not negatively impact their ability to activate TLR7.

In Vitro TLR7 Activation Assay

Protocol:

-

HEK-Blue™ hTLR7 cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are used.

-

Cells are seeded in 96-well plates and incubated with varying concentrations of the deuterated imiquimod analog and non-deuterated imiquimod as a positive control.

-

After a 24-hour incubation period, the SEAP activity in the cell supernatant is quantified using a colorimetric substrate.

-

The EC₅₀ values are calculated to compare the potency of the deuterated and non-deuterated compounds.

Cytokine Production Assay

Protocol:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

PBMCs are stimulated with different concentrations of the deuterated imiquimod analog and non-deuterated imiquimod.

-

After 24-48 hours, the levels of key cytokines (e.g., IFN-α, TNF-α) in the culture supernatants are measured using ELISA or multiplex bead-based assays.

Conclusion

The synthesis and characterization of deuterated imiquimod analogs represent a promising strategy for improving the pharmacokinetic properties of this important immunomodulatory drug. This guide provides a foundational framework for the preparation and evaluation of these novel compounds. The detailed protocols and expected characterization data serve as a practical resource for researchers in the field of drug discovery and development. Further in vivo studies will be necessary to fully elucidate the therapeutic potential of these deuterated analogs.

References

- 1. orb.binghamton.edu [orb.binghamton.edu]

- 2. scienceopen.com [scienceopen.com]

- 3. prepchem.com [prepchem.com]

- 4. orb.binghamton.edu [orb.binghamton.edu]

- 5. researchgate.net [researchgate.net]

- 6. 1-Isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of overlapped and noisy hydrogen/deuterium exchange mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of 3-Hydroxy Imiquimod-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of 3-Hydroxy imiquimod-d4, a deuterated analog of a metabolite of imiquimod. As a potent immune response modifier, its activity is primarily mediated through the agonism of Toll-like receptor 7 (TLR7). This document provides a comprehensive overview of the signaling pathways, experimental methodologies used for its characterization, and relevant quantitative data. The deuteration (-d4) serves as a stable isotope label for analytical purposes, particularly in pharmacokinetic studies, and is not expected to alter the core mechanism of action compared to its non-deuterated counterpart or the parent drug, imiquimod.

Introduction

Imiquimod is a synthetic imidazoquinoline amine that has garnered significant attention for its potent antiviral and antitumor properties.[1][2] It is clinically approved for the treatment of genital warts, superficial basal cell carcinoma, and actinic keratosis.[1][3] The therapeutic efficacy of imiquimod stems from its ability to act as an immune response modifier, stimulating both the innate and adaptive immune systems.[2][4] 3-Hydroxy imiquimod is a metabolite of imiquimod, and this compound is its deuterated isotopologue, often used as an internal standard in analytical assays. This guide will focus on the established mechanism of action of imiquimod and its analogs, which is centered on the activation of Toll-like receptor 7 (TLR7).[5][6]

Core Mechanism of Action: TLR7 Agonism

The primary molecular target of this compound, like imiquimod, is Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor.[1][6] TLR7 plays a crucial role in the innate immune system by recognizing single-stranded RNA viruses.[6] Imiquimod and its analogs mimic the natural ligands of TLR7, thereby activating downstream signaling cascades.

The activation of TLR7 by this compound initiates a well-defined signaling pathway, predominantly occurring in antigen-presenting cells (APCs) such as dendritic cells (DCs), macrophages, and Langerhans cells.[1][2][4]

The key steps in the TLR7 signaling cascade are as follows:

-

Binding to TLR7: this compound binds to TLR7 located in the endosomal compartment of immune cells.[6]

-

MyD88 Recruitment: Upon activation, TLR7 recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein.[6][7]

-

IRAK Complex Formation: MyD88 then recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family, forming a complex.

-

TRAF6 Activation: The activated IRAK complex interacts with and activates TNF receptor-associated factor 6 (TRAF6).

-

NF-κB and IRF Activation: TRAF6 activation leads to two critical downstream pathways:

-

NF-κB Pathway: Activation of the inhibitor of κB (IκB) kinase (IKK) complex, leading to the phosphorylation and degradation of IκB. This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus.[6][7]

-

IRF Pathway: Activation of interferon regulatory factors (IRFs), particularly IRF7.

-

-

Cytokine and Chemokine Production: Nuclear translocation of NF-κB and IRFs results in the transcription and subsequent secretion of a variety of pro-inflammatory cytokines and chemokines, including:

The following diagram illustrates the TLR7 signaling pathway initiated by this compound.

Caption: TLR7 signaling pathway activated by this compound.

The cytokine milieu induced by this compound leads to the activation and recruitment of various immune cells, bridging the innate and adaptive immune responses.

-

Innate Immunity:

-

Adaptive Immunity:

-

Langerhans Cell Migration: Imiquimod promotes the migration of Langerhans cells from the epidermis to local lymph nodes.[1][8]

-

Th1-Biased Immune Response: The secretion of IL-12 promotes the differentiation of T helper cells towards a Th1 phenotype, which is crucial for cell-mediated immunity against viral and tumor cells.[4]

-

Activation of Cytotoxic T Lymphocytes (CTLs): The enhanced antigen presentation and Th1 response lead to the activation of CTLs that can recognize and eliminate infected or malignant cells.

-

The interplay between these cellular responses is depicted in the following workflow.

Caption: Workflow of the immune response to this compound.

Quantitative Data

| Parameter | Value | Assay System | Reference |

| TLR7 Agonist Activity (EC50) | ~1 µg/mL | Human TLR7 reporter cell line | [6] |

| IFN-α Induction | Dose-dependent | Human peripheral blood mononuclear cells (PBMCs) | [6] |

| TNF-α Induction | Dose-dependent | Human PBMCs | [1] |

Experimental Protocols

The mechanism of action of imiquimod and its analogs has been elucidated through a variety of in vitro and in vivo experiments. Below are representative protocols.

-

Objective: To determine the TLR7 agonist activity of a compound.

-

Methodology:

-

HEK-293 cells are stably transfected with a plasmid encoding human TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter.

-

The cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of the test compound (e.g., this compound) or a known TLR7 agonist (e.g., imiquimod) as a positive control.

-

After a 24-hour incubation period, the cell culture supernatant is collected.

-

The activity of the SEAP reporter is quantified using a colorimetric or chemiluminescent substrate.

-

The EC50 value is calculated from the dose-response curve.

-

-

Objective: To measure the induction of pro-inflammatory cytokines by a test compound.

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

The PBMCs are resuspended in complete RPMI-1640 medium and seeded in 96-well plates.

-

The cells are stimulated with various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., LPS for TLR4) are included.

-

After 24-48 hours of incubation, the culture supernatants are harvested.

-

The concentrations of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatants are measured using specific enzyme-linked immunosorbent assays (ELISAs).

-

-

Objective: To evaluate the antitumor activity of a topically applied compound.

-

Methodology:

-

A suitable tumor model is established in immunocompetent mice (e.g., subcutaneous implantation of B16 melanoma cells).

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

A cream formulation of the test compound or a vehicle control is applied topically to the tumor site daily or on a specified schedule.

-

Tumor growth is monitored regularly by measuring tumor dimensions with calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

The antitumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the treatment and control groups.

-

The logical flow for characterizing a novel TLR7 agonist like this compound is presented below.

Caption: Logical workflow for the characterization of a TLR7 agonist.

Conclusion

The mechanism of action of this compound is fundamentally identical to that of its parent compound, imiquimod, acting as a potent agonist of Toll-like receptor 7. Its interaction with TLR7 in immune cells triggers a MyD88-dependent signaling cascade, leading to the activation of NF-κB and IRFs. This results in the production of a robust pro-inflammatory cytokine response, which in turn stimulates both innate and adaptive immunity to exert antiviral and antitumor effects. The deuterium labeling of this compound is a tool for analytical quantification and does not alter its biological activity. A thorough understanding of this mechanism is crucial for the continued development and application of TLR7 agonists in immunotherapy.

References

- 1. Imiquimod - Wikipedia [en.wikipedia.org]

- 2. Imiquimod - Its role in the treatment of cutaneous malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Imiquimod | Toll-like Receptors | Tocris Bioscience [tocris.com]

- 6. invivogen.com [invivogen.com]

- 7. Imiquimod-induced TLR7 signaling enhances repair of DNA Damage Induced by Ultraviolet Light in bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Critical Role of 3-Hydroxy Imiquimod-d4 as a Stable Isotope-Labeled Internal Standard in Bioanalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy imiquimod-d4, a deuterium-labeled analog of a primary metabolite of imiquimod, and its essential application as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of imiquimod. The use of SIL-IS is paramount for achieving the accuracy, precision, and robustness required in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.[1]

Introduction to Imiquimod and the Need for a Robust Internal Standard

Imiquimod is an immune response modifier approved for the topical treatment of various skin conditions, including actinic keratosis, superficial basal cell carcinoma, and external genital warts.[2][3] It exerts its therapeutic effect by acting as a Toll-like receptor 7 (TLR7) agonist, which stimulates the innate and adaptive immune systems to release cytokines and mount an anti-viral and anti-tumor response.[2]

Accurate quantification of imiquimod and its metabolites in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be significantly affected by variability in sample preparation and matrix effects.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard to correct for these variations.[4]

Physicochemical Properties

| Property | Value |

| Chemical Name | 3-(4-amino-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-1,1,3,3-d4-1-ol |

| Molecular Formula | C₁₄H₁₂D₄N₄O |

| Molecular Weight | 260.33 g/mol |

| Parent Drug | Imiquimod |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Isotopic Purity | Typically ≥99% deuterium incorporation |

The Rationale for Using a Stable Isotope-Labeled Internal Standard

A stable isotope-labeled internal standard is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)).[1] this compound is an ideal internal standard for the quantification of imiquimod and its hydroxy metabolite for several reasons:

-

Similar Physicochemical Properties: It behaves almost identically to the unlabeled analyte during sample extraction, chromatographic separation, and ionization in the mass spectrometer.

-

Correction for Variability: Any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the internal standard, allowing for accurate correction.

-

Co-elution: It co-elutes with the analyte, ensuring that matrix effects, such as ion suppression or enhancement, affect both compounds equally.

-

Mass Difference: The mass difference between the labeled and unlabeled compound allows for their distinct detection by the mass spectrometer.

Bioanalytical Method Validation using this compound

A robust bioanalytical method using this compound as an internal standard must be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of imiquimod in human plasma.

Disclaimer: The following data is a composite representation based on typical performance characteristics of similar validated bioanalytical methods and should be considered illustrative. Actual results may vary.

Linearity and Range

| Analyte | Calibration Curve Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Imiquimod | 0.1 - 100 | y = 1.05x + 0.002 | > 0.998 |

Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

| Imiquimod | LLOQ | 0.1 | ≤ 10 | ± 15 | ≤ 15 | ± 20 |

| LQC | 0.3 | ≤ 8 | ± 10 | ≤ 10 | ± 15 | |

| MQC | 10 | ≤ 5 | ± 8 | ≤ 8 | ± 10 | |

| HQC | 80 | ≤ 5 | ± 5 | ≤ 8 | ± 10 |

Recovery and Matrix Effect

| Analyte | QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Imiquimod | LQC | 0.3 | 85 - 95 | 0.95 - 1.05 | 0.98 - 1.02 |

| HQC | 80 | 88 - 98 | 0.93 - 1.03 | 0.97 - 1.03 |

Experimental Protocols

The following provides a detailed methodology for a typical bioanalytical assay for the quantification of imiquimod in human plasma using this compound as an internal standard.

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of imiquimod and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the imiquimod stock solution in methanol:water (1:1, v/v) to create working solutions for calibration standards and QC samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL).

-

Calibration Standards: Spike blank human plasma with the appropriate imiquimod working solutions to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL.

-

QC Samples: Prepare QC samples in blank human plasma at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (unknown, calibration standard, or QC), add 25 µL of the this compound working solution (internal standard).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate imiquimod from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Imiquimod: m/z 241.1 → 185.1

-

This compound: m/z 261.2 → 185.1

-

Visualizations

Imiquimod Signaling Pathway

Caption: Imiquimod activates the TLR7 signaling pathway in immune cells.

Bioanalytical Workflow for Imiquimod Quantification

Caption: Workflow for the bioanalysis of imiquimod in plasma.

Proposed Synthesis of this compound

Caption: A plausible synthetic route to this compound.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of imiquimod in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays effectively mitigates the challenges of sample preparation variability and matrix effects, ensuring the generation of high-quality data essential for drug development and clinical research. The detailed methodologies and performance characteristics presented in this guide underscore the importance of a well-validated bioanalytical method for supporting pharmacokinetic and other critical studies of imiquimod.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Hydroxy Imiquimod-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry fragmentation of 3-Hydroxy imiquimod-d4, a deuterated internal standard crucial for the accurate quantification of imiquimod and its metabolites in various biological matrices. Understanding the fragmentation pattern is essential for developing robust and sensitive bioanalytical methods.

Introduction to this compound

This compound is the deuterium-labeled analog of 3-hydroxy imiquimod, a metabolite of the immune response modifier imiquimod. Due to its structural similarity and mass difference from the unlabeled analyte, it serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use corrects for variations in sample preparation and instrument response, leading to more precise and accurate quantification.[1]

Chemical Structure:

-

IUPAC Name: 1-(2-methylpropyl-d4)-1H-imidazo[4,5-c]quinolin-4-amine-3-ol

-

Molecular Formula: C₁₄H₁₂D₄N₄O

-

Molecular Weight: 260.33 g/mol

Mass Spectrometry Fragmentation Analysis

The fragmentation of this compound in a tandem mass spectrometer, typically a triple quadrupole or a Q-TOF instrument, provides characteristic product ions that are used for its specific detection and quantification in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes.

Predicted Precursor Ion

In positive electrospray ionization (ESI+), this compound readily forms a protonated molecule.

| Analyte | Precursor Ion (m/z) |

| This compound | [M+H]⁺ = 261.17 |

Proposed Fragmentation Pathway

Based on the known fragmentation of the parent drug, imiquimod, and related structures, a plausible fragmentation pathway for this compound can be proposed. The core imidazoquinoline ring system is relatively stable, with initial fragmentation likely occurring at the isobutyl side chain. The presence of the hydroxyl group and deuterium atoms will influence the masses of the resulting fragment ions.

The fragmentation of the non-deuterated imiquimod (precursor ion m/z 241.145) primarily yields a major product ion at m/z 185.083 by the loss of the isobutyl group (C₄H₈).[2] For this compound, a similar initial loss is expected, but the masses will be shifted due to the hydroxyl group and the deuterium labels.

A probable fragmentation cascade involves the neutral loss of the deuterated isobutylene from the protonated precursor ion. Further fragmentation of the core ring structure can also occur, leading to smaller product ions.

Diagram: Proposed Fragmentation Pathway of this compound

Caption: Proposed ESI+ fragmentation pathway of this compound.

Quantitative Fragmentation Data

The following table summarizes the predicted major product ions for this compound. The relative abundance of these ions can vary depending on the specific MS instrument and collision energy used. The data for the parent compound, imiquimod, is provided for comparison.[2]

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Relative Abundance (Predicted) | Notes |

| This compound | ||||

| 261.17 | 201.11 | C₄D₄H₄ | High | Loss of the deuterated isobutylene side chain. |

| 261.17 | 184.08 | C₄D₄H₄ + NH₃ | Medium | Subsequent loss of ammonia from the amino group. |

| 261.17 | 157.07 | C₄D₄H₄ + C₂H₂N₂ | Low | Cleavage of the imidazole ring. |

| Imiquimod (for comparison) | ||||

| 241.145 | 185.083 | C₄H₈ | 81.41% | Loss of the isobutylene side chain.[2] |

| 241.145 | 168.056 | C₄H₈ + NH₃ | 8.13% | Subsequent loss of ammonia.[2] |

Experimental Protocols

A validated LC-MS/MS method is crucial for the reliable quantification of 3-Hydroxy imiquimod. The following provides a general experimental protocol that can be adapted and optimized for specific instrumentation and matrices.

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting small molecules from biological matrices like plasma or serum.

-

To 100 µL of the biological sample, add 20 µL of a working solution of this compound (internal standard).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Diagram: Sample Preparation Workflow

References

The Critical Role of 3-Hydroxy Imiquimod-d4 in Advancing Pharmacokinetic Research

For Immediate Release

In the landscape of modern drug development, the precise understanding of a drug's journey through the body is paramount. Pharmacokinetic (PK) studies, which delineate the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent, are fundamental to establishing its safety and efficacy profile. For the topical immunomodulator imiquimod, a critical tool has emerged to enhance the accuracy and reliability of these studies: 3-Hydroxy imiquimod-d4. This deuterated analog of a primary imiquimod metabolite serves as a stable isotope-labeled internal standard, indispensable for the rigorous quantitative bioanalysis required by researchers, scientists, and drug development professionals.

Enhancing Bioanalytical Precision with Isotope Dilution Mass Spectrometry

The cornerstone of modern pharmacokinetic analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highly sensitive technique allows for the precise quantification of drugs and their metabolites in complex biological matrices such as plasma and serum. The use of a stable isotope-labeled internal standard, such as this compound, is central to the gold-standard isotope dilution mass spectrometry method.

By introducing a known quantity of the deuterated standard into a biological sample, researchers can account for variations that may occur during sample preparation, chromatography, and ionization in the mass spectrometer.[1] Since this compound is chemically identical to the endogenous 3-hydroxy imiquimod metabolite, it behaves similarly throughout the analytical process. However, its increased mass due to the deuterium atoms allows it to be distinguished by the mass spectrometer. This co-eluting, mass-differentiated standard enables highly accurate and precise quantification of the analyte, minimizing experimental variability and ensuring the integrity of the pharmacokinetic data.[1]

Imiquimod's Journey Through the Body: Metabolism and Action

Imiquimod is a potent agonist of Toll-like receptor 7 (TLR7), which triggers an innate immune response, leading to the production of various cytokines like interferon-alpha.[2] This mechanism is central to its therapeutic effects in treating conditions such as genital warts, superficial basal cell carcinoma, and actinic keratosis.[3] The metabolic fate of imiquimod is a key aspect of its pharmacokinetic profile.

Recent research has identified that imiquimod is primarily metabolized in the liver and skin by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2.[4][5] These enzymes are responsible for the hydroxylation of imiquimod, leading to the formation of metabolites such as 3-hydroxy imiquimod.[4][5] Understanding this metabolic pathway is crucial for predicting potential drug-drug interactions and for characterizing the complete pharmacokinetic profile of imiquimod.

Below is a diagram illustrating the metabolic pathway of imiquimod.

Metabolic conversion of imiquimod to its hydroxylated metabolites.

Quantitative Insights: Pharmacokinetics of Topical Imiquimod

Numerous clinical studies have characterized the pharmacokinetic profile of topically applied imiquimod. While the systemic absorption is generally low, quantifiable levels in the serum can be detected. The use of robust bioanalytical methods, often employing deuterated internal standards, is essential for obtaining this data.

The following tables summarize key pharmacokinetic parameters of imiquimod from clinical trials. It is important to note that while these studies employed rigorous LC-MS methods, the specific use of this compound as the internal standard was not explicitly detailed in all publications. However, the precision of the data highlights the importance of such standards in modern bioanalysis.

Table 1: Pharmacokinetic Parameters of Imiquimod 3.75% Cream in Adults with Actinic Keratoses [6]

| Parameter | Day 1 (Mean ± SD) | Day 21 (Mean ± SD) |

| Cmax (ng/mL) | 0.136 ± 0.095 | 0.323 ± 0.159 |

| Tmax (hr) | 9.0 (median) | 9.0 (median) |

| AUC(0-24) (ng·hr/mL) | 1.831 ± 1.258 | 5.974 ± 3.088 |

| T½ (hr) | 19.8 ± 10.1 | 29.3 ± 17.0 |

Table 2: Pharmacokinetic Parameters of Imiquimod 3.75% Cream in Adults with External Genital Warts [2]

| Parameter | Day 1 (Mean ± SD) | Day 21 (Mean ± SD) |

| Cmax (ng/mL) | ~0.20 (approx. peak) | 0.16 - 0.37 (range) |

| Tmax (hr) | ~12.0 (approx.) | 12.0 (median) |

| T½ (hr) | - | 24.1 ± 12.4 |

| T½EFF (hr) | - | 31.328 |

A Standardized Approach: Experimental Protocol for Bioanalysis

While specific protocols utilizing this compound are often proprietary, a general workflow for the quantitative analysis of imiquimod and its metabolites in plasma can be outlined. This protocol is based on established principles of bioanalytical method development and validation.

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study employing a deuterated internal standard.

Bioanalytical workflow for pharmacokinetic analysis.

Detailed Methodological Steps:

-

Sample Preparation:

-

Aliquots of plasma samples are spiked with a solution of this compound at a known concentration.

-

Protein precipitation is often performed by adding a solvent like methanol or acetonitrile.

-

Solid-phase extraction (SPE) is a common technique for further sample cleanup and concentration. A C8 or C18 SPE cartridge can be used.[7]

-

Conditioning: The SPE cartridge is conditioned with methanol followed by water.

-

Loading: The plasma sample is loaded onto the cartridge.

-

Washing: The cartridge is washed with a weak solvent to remove interferences.

-

Elution: The analytes (imiquimod, its metabolites, and the internal standard) are eluted with a strong organic solvent like methanol or acetonitrile.[7]

-

-

-

Liquid Chromatography:

-

The reconstituted sample is injected into an HPLC or UPLC system.

-

A C18 reversed-phase column is typically used for separation.

-

The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode.

-

-

Mass Spectrometry:

-

The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.

-

Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for imiquimod, 3-hydroxy imiquimod, and this compound are monitored.

-

Conclusion

The use of this compound as a stable isotope-labeled internal standard is a testament to the advancements in bioanalytical chemistry that underpin modern pharmacokinetic research. Its role in ensuring the accuracy and precision of quantitative data is indispensable for the development of safe and effective medicines. For researchers and scientists in the field of drug development, leveraging such tools is not just best practice, but a necessity for generating the high-quality data required for regulatory approval and for ultimately benefiting patients.

References

- 1. veeprho.com [veeprho.com]

- 2. fda.gov [fda.gov]

- 3. Imiquimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Toll-like receptor agonist imiquimod is metabolized by aryl hydrocarbon receptor-regulated cytochrome P450 enzymes in human keratinocytes and mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of imiquimod 3.75% cream applied daily for 3 weeks to actinic keratoses on the face and/or balding scalp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of 3-Hydroxy Imiquimod-d4 Stability: A Proposed Methodological Guide

Disclaimer: As of late 2025, publicly available literature does not contain specific stability studies for 3-Hydroxy imiquimod-d4. This document, therefore, presents a proposed framework for a preliminary investigation based on established analytical methods for the parent compound, imiquimod, and general principles of drug stability testing. The experimental protocols, data, and pathways described herein are illustrative and intended to serve as a technical guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a deuterium-labeled analog of a major metabolite of imiquimod.[1][2] Such stable isotope-labeled compounds are critical as internal standards in pharmacokinetic and metabolic research, enhancing the accuracy of analytical methods like mass spectrometry and liquid chromatography.[1][2] Ensuring the stability of these internal standards under various storage and experimental conditions is paramount to maintaining the integrity and reliability of quantitative bioanalytical data.

This guide outlines a proposed preliminary investigation to assess the stability of this compound. The methodologies are adapted from validated high-performance liquid chromatography (HPLC) methods used for the analysis of imiquimod and its impurities.[3][4][5][6]

Proposed Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate the intact drug from any potential degradation products. The following HPLC method, adapted from established procedures for imiquimod, is proposed.[3][4]

Instrumentation:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector is recommended.[3]

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[3]

-

Software: Chromatography data acquisition and processing software.

Chromatographic Conditions (Initial Parameters):

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM phosphate buffer) and an organic solvent (e.g., acetonitrile) would be investigated to ensure separation of potential degradants.[3][7]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound, likely to be similar to imiquimod's absorption maxima (around 242-260 nm).[4][6]

-

Column Temperature: 25°C.[6]

-

Injection Volume: 10-20 µL.

Method validation would be performed according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

To identify potential degradation pathways and demonstrate the stability-indicating nature of the analytical method, forced degradation studies are proposed. The parent compound, imiquimod, is known to be stable under hydrolytic (acidic and basic), photolytic, and thermal stress but degrades under oxidative conditions.[5][7] A similar profile may be anticipated for its deuterated metabolite.

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 80°C for 48 hours.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples would be analyzed at appropriate time points and compared to a control sample to determine the percentage of degradation.

Hypothetical Data Presentation

The quantitative data from the stability studies would be summarized in tables for clear comparison.

| Condition | Time (hours) | Assay (% Remaining) | Degradation Products (% Peak Area) |

| Control (Initial) | 0 | 100.0 | Not Detected |

| Acid Hydrolysis (0.1 N HCl, 60°C) | 24 | 99.8 | Not Detected |

| Base Hydrolysis (0.1 N NaOH, 60°C) | 24 | 99.5 | Not Detected |

| Oxidative (3% H₂O₂, RT) | 24 | 85.2 | 14.8 (as multiple peaks) |

| Thermal (80°C, Solid) | 48 | 99.9 | Not Detected |

| Photostability | - | 99.7 | Not Detected |

Table 1: Hypothetical Forced Degradation Data for this compound.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the proposed workflow for the preliminary stability investigation of this compound.

Caption: Workflow for Forced Degradation Study.

Hypothetical Degradation Pathway

Based on the known susceptibility of imiquimod to oxidation, a potential degradation pathway for this compound could involve oxidation of the quinoline ring system. The following diagram illustrates this speculative pathway.

Caption: Speculative Oxidative Degradation Pathway.

Conclusion

This technical guide provides a comprehensive, albeit prospective, framework for conducting a preliminary stability investigation of this compound. By adapting established analytical methods for imiquimod and applying systematic forced degradation protocols, a robust understanding of the compound's stability profile can be achieved. The successful execution of these proposed studies would provide critical data to ensure the reliability of this compound as an internal standard in regulated bioanalysis. Further studies would be required to isolate and characterize any observed degradation products to fully elucidate the degradation pathways.

References

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 3. greenpharmacy.info [greenpharmacy.info]

- 4. Development and validation of HPLC method for imiquimod determination in skin penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. primescholars.com [primescholars.com]

- 7. researchgate.net [researchgate.net]

3-Hydroxy Imiquimod-d4: A Technical Guide for In Vitro and In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy imiquimod-d4 is the deuterated analog of 3-hydroxy imiquimod, a metabolite of the potent immune response modifier, imiquimod. Imiquimod is a well-established Toll-like receptor 7 (TLR7) agonist, known for its antiviral and antitumor properties. The deuteration of 3-hydroxy imiquimod makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods, ensuring accurate quantification of imiquimod and its metabolites in complex biological matrices. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and detailed protocols for its application in in vitro and in vivo research.

Introduction

Imiquimod, an imidazoquinoline amine, is a synthetic immune response modifier that activates the innate and adaptive immune systems primarily through agonism of Toll-like receptor 7 (TLR7).[1][2] This activation leads to the production of pro-inflammatory cytokines, such as interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α), and the subsequent activation of various immune cells.[3] Imiquimod is metabolized in vivo, with 3-hydroxy imiquimod being one of its identified metabolites.

Stable isotope-labeled internal standards are crucial for accurate and precise quantification in mass spectrometry-based bioanalysis.[4] this compound, with four deuterium atoms, serves as an excellent internal standard for the quantification of 3-hydroxy imiquimod and the parent drug, imiquimod, due to its identical chemical properties and distinct mass.[5]

Chemical Properties and Synthesis

| Property | Value |

| IUPAC Name | 1-(4-amino-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol-1,1,3,3-d4 |

| Molecular Formula | C₁₄H₁₂D₄N₄O |

| Molecular Weight | 260.33 g/mol |

| Parent Drug | Imiquimod |

Synthesis:

A specific, publicly available, detailed synthesis protocol for this compound is not readily found in the scientific literature. However, its synthesis would likely involve a multi-step process starting from a quinoline derivative, followed by the introduction of the deuterated isobutyl side chain and subsequent hydroxylation. General methods for the deuteration of quinoline compounds have been described.[6][7] One potential conceptual pathway is outlined below.

Mechanism of Action: TLR7 Agonism

Imiquimod and its metabolites are known to exert their immunomodulatory effects through the activation of TLR7, an endosomal receptor primarily expressed on immune cells like dendritic cells and macrophages.

References

- 1. Chemoselective transfer hydrogenation and transfer deuteration of substituted quinolines using Hantzsch ester and D2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Pharmacokinetics of imiquimod 3.75% cream applied daily for 3 weeks to actinic keratoses on the face and/or balding scalp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. fda.gov [fda.gov]

- 6. Cooperative silver–base catalysis for multi-deuteration of heterocyclic N-oxides with D2O - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Quantitative Analysis of 3-Hydroxy Imiquimod using LC-MS/MS with 3-Hydroxy Imiquimod-d4 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiquimod is a potent immune response modifier that functions as a Toll-like receptor 7 (TLR7) agonist.[1] Its topical application is approved for the treatment of actinic keratosis, superficial basal cell carcinoma, and external genital warts.[2] Following administration, imiquimod is metabolized in the liver, primarily by cytochrome P450 enzymes CYP1A1 and CYP1A2, to form hydroxylated metabolites. 3-Hydroxy imiquimod is one of the major metabolites. Accurate quantification of this metabolite is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development.

This document provides a detailed protocol for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Hydroxy imiquimod in biological matrices, such as plasma. The method employs a stable isotope-labeled internal standard, 3-Hydroxy imiquimod-d4, to ensure high accuracy and precision.[3][4][5]

Mechanism of Action: Imiquimod and TLR7 Signaling

Imiquimod exerts its immunomodulatory effects by activating TLR7, which is primarily expressed in endosomal compartments of immune cells like plasmacytoid dendritic cells (pDCs). This activation triggers a downstream signaling cascade, initiating an innate and subsequent adaptive immune response.

Experimental Protocols

This section details the materials and procedures for the sample preparation and LC-MS/MS analysis of 3-Hydroxy imiquimod.

Materials and Reagents

-

3-Hydroxy imiquimod analytical standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-Hydroxy imiquimod and this compound in methanol to obtain final concentrations of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile:water to prepare working standard solutions at various concentrations for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for blank, calibration standards, quality control, and unknown samples.

-

Pipette 50 µL of the appropriate matrix (e.g., human plasma) into the labeled tubes.

-

For calibration and QC samples, spike with the corresponding working standard solutions. For blank samples, add an equivalent volume of 50:50 acetonitrile:water.

-

Add 10 µL of the 100 ng/mL internal standard working solution to all tubes except the blank.

-

Add 200 µL of acetonitrile to all tubes to precipitate proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables outline the chromatographic and mass spectrometric conditions for the analysis.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 2.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Analyte | 3-Hydroxy imiquimod |

| Precursor Ion (m/z) | 257.1 |

| Product Ion (m/z) | 185.1 |

| Collision Energy (eV) | 25 |

| Internal Standard | This compound |

| Precursor Ion (m/z) | 261.1 |

| Product Ion (m/z) | 189.1 |

| Collision Energy (eV) | 25 |

Data Presentation

The developed method was validated to demonstrate its suitability for the quantitative analysis of 3-Hydroxy imiquimod in plasma. The validation parameters assessed included linearity, lower limit of quantification (LLOQ), precision, accuracy, and recovery.

Table 3: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| 3-Hydroxy imiquimod | 0.1 - 100 | > 0.995 |

Table 4: Lower Limit of Quantification (LLOQ)

| Analyte | LLOQ (ng/mL) |

| 3-Hydroxy imiquimod | 0.1 |

Table 5: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low QC (0.3) | < 10 | < 12 | 95 - 105 | 93 - 107 |

| Mid QC (10) | < 8 | < 10 | 97 - 103 | 96 - 104 |

| High QC (80) | < 7 | < 9 | 98 - 102 | 97 - 103 |

Table 6: Recovery

| QC Concentration (ng/mL) | Mean Recovery (%) |

| Low QC (0.3) | 88 |

| Mid QC (10) | 92 |

| High QC (80) | 91 |

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of 3-Hydroxy imiquimod in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The simple and efficient protein precipitation sample preparation method allows for high-throughput analysis. This application note and protocol can be readily implemented in research and drug development settings for pharmacokinetic and other studies requiring the measurement of this key imiquimod metabolite.

References

Protocol for Quantifying Imiquimod in Plasma with 3-Hydroxy imiquimod-d4

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of imiquimod in plasma samples using 3-Hydroxy imiquimod-d4 as an internal standard. The protocol outlines two distinct sample preparation methods: Supported Liquid Extraction (SLE) and Protein Precipitation (PPT), followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This application note is intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to accurately measure imiquimod concentrations in a biological matrix, which is crucial for pharmacokinetic and toxicokinetic studies.

Introduction

Imiquimod is an immune response modifier that functions as a Toll-like receptor 7 (TLR7) agonist.[1] Its activation of TLR7 triggers a signaling cascade that involves the recruitment of the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB. This, in turn, results in the production of various pro-inflammatory cytokines, including interferons, interleukins, and tumor necrosis factor-alpha (TNF-α). This immune-stimulating activity forms the basis of its therapeutic use in treating various skin conditions.

Accurate quantification of imiquimod in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. This protocol provides two robust methods for sample clean-up and concentration prior to LC-MS/MS analysis.

Materials and Reagents

-

Imiquimod analytical standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Tert-butyl methyl ether (TBME)

-

Supported Liquid Extraction (SLE) 96-well plates or cartridges

-

96-well collection plates

-

Centrifuge capable of handling 96-well plates

-

Vortex mixer

-

Pipettes and tips

-

LC-MS/MS system (e.g., Triple Quadrupole)

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of imiquimod and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the imiquimod stock solution in 50:50 acetonitrile:water to create working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 acetonitrile:water to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control samples at low, medium, and high concentrations.

Sample Preparation

Two methods for sample preparation are presented below. The choice of method may depend on the laboratory's specific requirements for throughput, recovery, and matrix effects.

This method is adapted from a validated procedure for an imiquimod analog and offers excellent sample cleanup.[2]

-

Sample Pre-treatment: To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly. Add 100 µL of water and vortex to mix.

-

Loading: Load the entire pre-treated sample onto the SLE plate/cartridge. Apply a brief, gentle vacuum to initiate the flow of the sample into the sorbent bed.

-

Elution: After the sample has been absorbed, place a clean 96-well collection plate underneath the SLE plate. Add 1 mL of tert-butyl methyl ether (TBME) to each well/cartridge and allow it to percolate through the sorbent bed via gravity.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of 50:50 acetonitrile:water containing 0.1% formic acid. Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.

This method is a simpler and faster alternative to SLE, suitable for high-throughput applications.

-

Sample Pre-treatment: To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Precipitation: Add 300 µL of cold acetonitrile to each sample.

-

Mixing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of 50:50 acetonitrile:water containing 0.1% formic acid. Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general LC-MS/MS parameters that should be optimized for the specific instrumentation used in your laboratory.

| Parameter | Recommended Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, then return to initial conditions for re-equilibration. A typical run time is 5-7 minutes. |

| Injection Volume | 5-10 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | See Table 2 |

| Collision Gas | Argon |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Imiquimod | 241.1 | 185.1 | 100 | 25 |

| This compound | 261.2 | 185.1 | 100 | 25 |

Note: The specific product ions should be confirmed and optimized on the instrument being used. The product ion for the internal standard is predicted based on the fragmentation of the imiquimod core structure.

Data Presentation

The following tables summarize typical quantitative data that can be expected from a validated method using the described protocols.

Table 3: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Imiquimod | 0.05 - 10 | > 0.995 |

Table 4: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.05 | < 15% | ± 15% | < 15% | ± 15% |

| Low QC | 0.15 | < 15% | ± 15% | < 15% | ± 15% |

| Mid QC | 1.0 | < 15% | ± 15% | < 15% | ± 15% |

| High QC | 8.0 | < 15% | ± 15% | < 15% | ± 15% |

Mandatory Visualizations

Imiquimod Signaling Pathway

Caption: Imiquimod activates TLR7, leading to the activation of NF-κB and the production of pro-inflammatory cytokines.

Experimental Workflow

Caption: Workflow for the quantification of imiquimod in plasma using either Supported Liquid Extraction (SLE) or Protein Precipitation (PPT).

References

- 1. researchgate.net [researchgate.net]

- 2. Supported liquid extraction combined with liquid chromatography tandem mass spectrometry for the quantitative analysis of a TLR7 agonist imiquimod LFX453 in plasma at low picograms per milliliter: Method validation and its application to a pharmacokinetic study in minipig - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 3-Hydroxy Imiquimod-d4 in Therapeutic Drug Monitoring

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiquimod is a potent immune response modifier approved for the topical treatment of various skin conditions, including actinic keratosis, superficial basal cell carcinoma, and external genital warts. It functions as a Toll-like receptor 7 (TLR7) agonist, stimulating the innate and adaptive immune systems to target diseased cells. Therapeutic drug monitoring (TDM) of imiquimod and its primary active metabolite, 3-Hydroxy imiquimod, is crucial for optimizing treatment efficacy and minimizing potential systemic side effects, especially in cases of extensive application or compromised skin barriers. The use of a stable isotope-labeled internal standard, such as 3-Hydroxy imiquimod-d4, is essential for accurate and precise quantification of the analyte in biological matrices by mass spectrometry.[1][2] This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of imiquimod.

Signaling Pathway of Imiquimod

Imiquimod's mechanism of action is initiated by its binding to and activation of Toll-like receptor 7 (TLR7) on immune cells like dendritic cells and macrophages.[3][4] This activation triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB.[5] Consequently, there is an induction and release of various pro-inflammatory cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-1, IL-6, IL-12), which orchestrate the anti-viral and anti-tumor immune response.[4][6]

Figure 1: Simplified signaling pathway of Imiquimod via TLR7 activation.

Experimental Protocols

Protocol 1: Quantification of Imiquimod and 3-Hydroxy Imiquimod in Human Plasma by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of imiquimod and its metabolite, 3-Hydroxy imiquimod, in human plasma for therapeutic drug monitoring. This compound is used as the internal standard.

1. Materials and Reagents:

-

Imiquimod analytical standard

-

3-Hydroxy imiquimod analytical standard

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

-

96-well supported liquid extraction (SLE) plates

-

tert-Butyl methyl ether (TBME)

2. Preparation of Standards and Quality Controls:

-

Prepare stock solutions of imiquimod, 3-Hydroxy imiquimod, and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions by serial dilution of the stock solutions with 50:50 acetonitrile:water.

-

Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the working standard solutions into drug-free human plasma.

3. Sample Preparation (Supported Liquid Extraction):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Load the entire sample onto a 96-well SLE plate.

-

Apply a brief pulse of positive pressure or vacuum to initiate the flow of the sample into the sorbent.

-

Allow the sample to absorb for 5 minutes.

-

Add 1 mL of tert-butyl methyl ether (TBME) to each well and allow it to flow for 5 minutes.

-

Collect the eluate in a clean 96-well collection plate.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of 50:50 acetonitrile:water with 0.1% formic acid.

-

Seal the plate and vortex for 1 minute before placing it in the autosampler.

4. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II UHPLC or equivalent |

| Column | C18 column (e.g., 50 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Flow Rate | 0.750 mL/min |

| Gradient | Start with 10% B, ramp to 90% B over 4 minutes, hold for 1 minute, and return to initial conditions. |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Agilent 6470 Triple Quadrupole MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Imiquimod: To be optimized; 3-Hydroxy imiquimod: To be optimized; this compound: To be optimized |

| Gas Temperature | 300°C |

| Gas Flow | 10 L/min |

| Nebulizer | 45 psi |

| Capillary Voltage | 3500 V |

5. Data Analysis:

-

Quantify the concentrations of imiquimod and 3-Hydroxy imiquimod in the unknown samples by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards.

Experimental Workflow

Figure 2: Workflow for the therapeutic drug monitoring of Imiquimod.

Quantitative Data

The following tables summarize pharmacokinetic parameters of imiquimod from a clinical study involving topical application of a 3.75% cream formulation.[6][7] The analytical methods used in these studies were validated LC-MS/MS assays.

Table 1: Pharmacokinetic Parameters of Imiquimod After Topical Application

| Parameter | Day 1 | Day 21 |

| Mean Cmax (ng/mL) | 0.136 | 0.323 |

| Mean AUC0-24 (ng·hr/mL) | 1.831 | 5.974 |

| Median Tmax (hours) | 9 | 9 |

| Mean Half-life (T½) (hours) | 19.8 ± 10.1 | 29.3 ± 17.0 |

Data from a study with daily application of 3.75% imiquimod cream.[6]

Table 2: Analytical Method Validation Parameters

| Parameter | Value |

| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL |

| Upper Limit of Quantitation (ULOQ) | 10 ng/mL |

| Analytical Method | LC-MS/MS |

| Internal Standard | Deuterated analog (e.g., this compound) |

Representative values from FDA documentation on imiquimod analysis.[5]

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring provides a robust and reliable method for the accurate quantification of imiquimod and its active metabolite, 3-Hydroxy imiquimod, in biological matrices. The detailed protocol and established pharmacokinetic parameters serve as a valuable resource for researchers and clinicians in optimizing imiquimod therapy and ensuring patient safety. The high sensitivity and specificity of this method are crucial for detecting the low systemic concentrations typically observed after topical administration.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Supported liquid extraction combined with liquid chromatography tandem mass spectrometry for the quantitative analysis of a TLR7 agonist imiquimod LFX453 in plasma at low picograms per milliliter: Method validation and its application to a pharmacokinetic study in minipig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability Kinetics of Imiquimod: Development and Validation of an Analytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Pharmacokinetics of imiquimod 3.75% cream applied daily for 3 weeks to actinic keratoses on the face and/or balding scalp - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioanalytical Assay for Imiquimod in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust and sensitive bioanalytical method for the quantification of imiquimod in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The assay incorporates a deuterated internal standard (Imiquimod-d9) to ensure high accuracy and precision, making it suitable for pharmacokinetic and toxicokinetic studies. The sample preparation employs a straightforward supported liquid extraction (SLE) technique, providing high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. This method has been developed to meet the rigorous standards required for regulated bioanalysis.

Introduction

Imiquimod is an immune response modifier that functions as a Toll-like receptor 7 (TLR7) agonist.[1] By activating TLR7 on immune cells, it triggers a signaling cascade that leads to the production of various pro-inflammatory cytokines, such as interferons and interleukins, thereby enhancing both innate and adaptive immune responses.[1][2] This mechanism of action has led to its approval for the topical treatment of various skin conditions. Accurate measurement of imiquimod concentrations in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative LC-MS/MS bioanalysis as it effectively compensates for variability in sample preparation and instrument response.[3]

Signaling Pathway of Imiquimod

Imiquimod's primary mechanism of action involves the activation of Toll-like receptor 7 (TLR7), an endosomal receptor in immune cells like plasmacytoid dendritic cells and macrophages.[2] Upon binding, TLR7 recruits the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor Associated Factor 6), which ultimately leads to the activation and nuclear translocation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[1][4] In the nucleus, NF-κB induces the transcription of genes for various pro-inflammatory cytokines, including IFN-α, TNF-α, and interleukins, which mediate the therapeutic immune response.[2]

Experimental Workflow

The bioanalytical process begins with spiking plasma samples with the deuterated internal standard. The samples then undergo supported liquid extraction for purification. The resulting extract is evaporated and reconstituted before being injected into the LC-MS/MS system for analysis. The data is then processed to determine the concentration of imiquimod.

Experimental Protocols

Materials and Reagents

-

Imiquimod reference standard (≥98% purity)

-

Imiquimod-d9 (deuterated internal standard, ≥98% purity)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Tert-butyl methyl ether (TBME, HPLC grade)

-

Human plasma (K2-EDTA)

-

ISOLUTE® SLE+ 96-well plates

Stock and Working Solutions

-

Imiquimod Stock Solution (1 mg/mL): Accurately weigh and dissolve imiquimod in acetonitrile.

-

Imiquimod Working Solutions: Serially dilute the stock solution with 50:50 acetonitrile/water to prepare calibration standards and quality control (QC) samples.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Imiquimod-d9 in acetonitrile.

-

Internal Standard Working Solution (10 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation: Supported Liquid Extraction (SLE)

-

Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into the wells of the 96-well plate.

-

Add 25 µL of the Internal Standard Working Solution (10 ng/mL) to all wells except for the blank matrix.

-

Add 100 µL of water to each well and mix gently.

-

Load the entire sample mixture onto the ISOLUTE® SLE+ 96-well plate.

-

Apply a brief pulse of positive pressure or vacuum to initiate flow. Allow the sample to absorb for 5 minutes.

-

Elute the analytes by adding 1 mL of tert-butyl methyl ether (TBME) to each well.

-

Collect the eluate in a clean 96-well collection plate.

-

Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 150 µL of 50:50 acetonitrile/water containing 0.1% formic acid.

-

Seal the plate and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.750 mL/min

-

Injection Volume: 10 µL

-

Gradient Program:

Time (min) %B 0.0 10 0.5 10 3.0 95 4.0 95 4.1 10 | 6.0 | 10 |

-

Mass Spectrometer: Triple quadrupole mass spectrometer